Computed Lipophilicity (XLogP) vs. 4-Benzylidene and 4-Methyl Analogs
The target compound has a computed XLogP of 3.9 , which is 0.7–1.5 log units higher than common 4-benzylidene-3-methyl-1-phenyl-pyrazolones (XLogP ≈ 2.4–3.2) and substantially above edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one; XLogP ≈ 1.0). This higher lipophilicity is conferred by the branched 2-phenylpropylidene chain and may translate into enhanced membrane permeability or altered tissue distribution, though experimental confirmation is absent.
| Evidence Dimension | Computed lipophilicity (XLogP) |
|---|---|
| Target Compound Data | XLogP = 3.9 |
| Comparator Or Baseline | 4-Benzylidene-3-methyl-1-phenyl-pyrazolones: XLogP ≈ 2.4–3.2; Edaravone: XLogP ≈ 1.0 |
| Quantified Difference | ΔXLogP = +0.7 to +2.9 units vs. comparators |
| Conditions | In silico prediction (XLogP3 algorithm); no experimental logP data available for target compound |
Why This Matters
Higher predicted lipophilicity differentiates the compound for applications requiring enhanced membrane passage or blood–brain barrier penetration, provided experimental validation is pursued.
